molecular formula C17H16O5 B8471590 3,4,8-Trimethoxy-1-methylxanthen-9-one CAS No. 502847-04-3

3,4,8-Trimethoxy-1-methylxanthen-9-one

Cat. No.: B8471590
CAS No.: 502847-04-3
M. Wt: 300.30 g/mol
InChI Key: GEWYOPKESYLYEA-UHFFFAOYSA-N
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Description

3,4,8-Trimethoxy-1-methylxanthen-9-one is a synthetic xanthone derivative characterized by a tricyclic xanthen-9-one core substituted with methoxy groups at positions 3, 4, and 8, along with a methyl group at position 1. Xanthones are known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

CAS No.

502847-04-3

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3,4,8-trimethoxy-1-methylxanthen-9-one

InChI

InChI=1S/C17H16O5/c1-9-8-12(20-3)16(21-4)17-13(9)15(18)14-10(19-2)6-5-7-11(14)22-17/h5-8H,1-4H3

InChI Key

GEWYOPKESYLYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=CC=C3OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one (Compound 7)
  • Structure : Methoxy groups at positions 3, 4, and 6; methyl at position 1.
  • Synthesis : Prepared via Friedel–Crafts acylation and chlorination, yielding 65% recovery in chlorination studies .
  • Key Differences: The 6-methoxy group (vs. Chlorination at position 2 yields 2-chloro derivatives (e.g., compound 12, 7% yield), demonstrating regioselectivity influenced by substituent positioning .
1-Hydroxy-3,5,8-trimethoxyxanthone
  • Structure : Hydroxyl group at position 1; methoxy groups at 3, 5, and 6.
  • Molecular Weight : 302.28 g/mol (C₁₆H₁₄O₆) .
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing metabolic stability compared to fully methoxylated analogues .
1,4-Dihydroxy-3-methoxy-9H-xanthen-9-one (Compound 5)
  • Structure : Hydroxyl groups at positions 1 and 4; methoxy at position 3.
  • Synthesis : Synthesized in 7% yield via acid-catalyzed cyclization, highlighting challenges in introducing multiple hydroxyl groups .
  • Activity : Hydroxyl groups may confer antioxidant properties but increase susceptibility to oxidation .
Lipophilicity and Solubility
  • Methoxy vs. Hydroxyl Groups : Methoxy derivatives (e.g., compound 7, logP ~2.5) are more lipophilic than hydroxylated analogues (e.g., compound 5, logP ~1.2), favoring blood-brain barrier penetration .
Antifungal Activity
  • Lichen-derived xanthones with methoxy groups (e.g., compound 7) show moderate antifungal activity, while hydroxylated analogues (e.g., compound 5) are less stable in biological systems .

Structural Analogues with Prenyl or Amino Groups

  • Prenylated Xanthones (e.g., 1,3,5,8-tetrahydroxy-4-(3-methyl-2-butenyl)): Bulky prenyl groups enhance lipophilicity and interaction with hydrophobic enzyme pockets, differing from methoxy-dominated electronic effects .
  • Amino-Substituted Derivatives (e.g., 3-Methoxy-6-(tritylamino)xanthen-9-one): Amino groups improve target binding but may reduce metabolic stability due to susceptibility to oxidation .

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